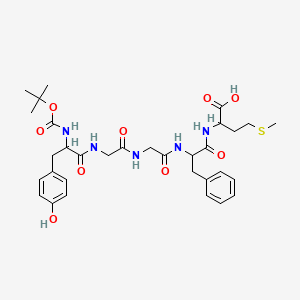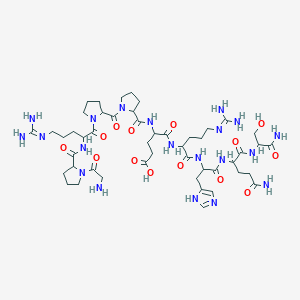
H-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-DL-Glu-DL-Arg-DL-His-DL-Gln-DL-Ser-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 is a peptide composed of ten amino acids Each amino acid in this sequence plays a specific role in the structure and function of the peptide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
In industrial settings, the production of peptides like H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting reaction times, reagent concentrations, and purification methods.
化学反応の分析
Types of Reactions
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine (if present).
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can break disulfide bonds, resulting in free thiol groups.
科学的研究の応用
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用機序
The mechanism of action of H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-OH: A similar peptide with a carboxyl group at the C-terminus instead of an amide group.
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-ALA-NH2: A variant with alanine replacing serine at the C-terminus.
Uniqueness
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2: is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can influence the peptide’s stability, solubility, and interaction with molecular targets, making it distinct from other similar peptides.
特性
IUPAC Name |
4-[[1-[1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[5-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNWCQBOLBZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78N20O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1159.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
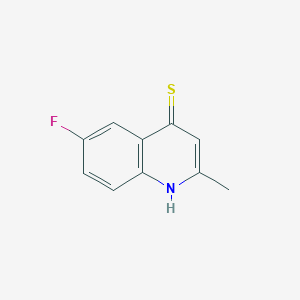
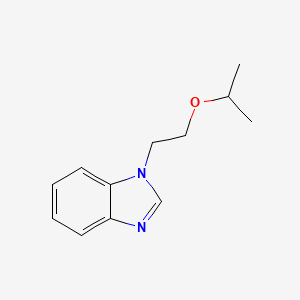
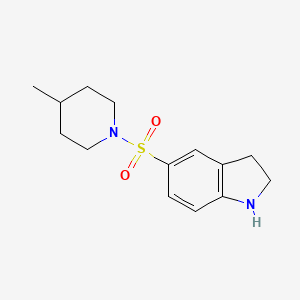


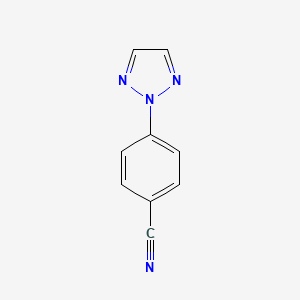
![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)

![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)


